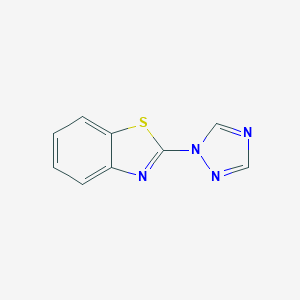
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole, also known as TBT, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. TBT is a nitrogen-containing organic molecule that is composed of a benzothiazole ring and a triazole ring, making it a unique and versatile compound. In
Mécanisme D'action
The mechanism of action of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in lab experiments is its versatility. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole can be easily synthesized using a variety of methods, and it can be modified to produce derivatives with different properties. However, one of the limitations of using 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in lab experiments is its potential toxicity. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole. One area of research that is currently being explored is the use of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole in combination with other drugs to enhance their efficacy. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole may also be useful in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with sodium azide and copper sulfate. The reaction takes place in a solvent such as water or ethanol, and the resulting product is purified using column chromatography. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole can also be synthesized using other methods, such as the reaction of 2-mercaptobenzothiazole with triazole in the presence of a catalyst.
Applications De Recherche Scientifique
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole is in the field of cancer research. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
Numéro CAS |
187653-47-0 |
|---|---|
Nom du produit |
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole |
Formule moléculaire |
C9H6N4S |
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
2-(1,2,4-triazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-6-10-5-11-13/h1-6H |
Clé InChI |
OSNIAGVCSMXRIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |
Synonymes |
Benzothiazole, 2-(1H-1,2,4-triazol-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)
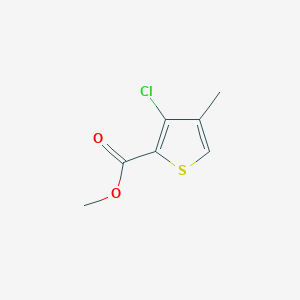
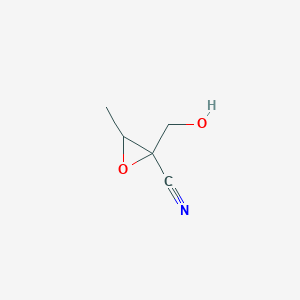
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
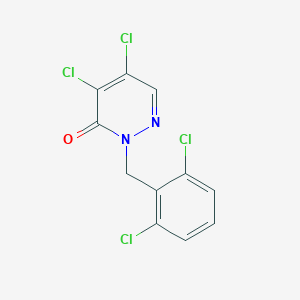
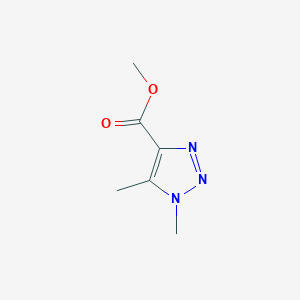
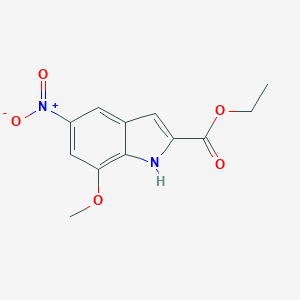
![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)
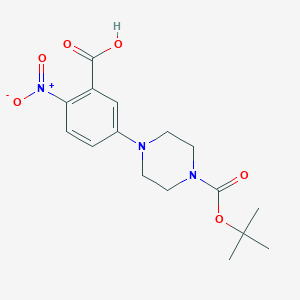

![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
